L-Serine-13C3
Overview
Description
L-Serine-13C3 is a non-essential amino acid that is synthesized from 3-phosphoglycerate in a multistep biosynthesis . It is used as an internal standard for the quantification of L-serine by GC- or LC-MS . It is also used as a standard in qualitative and/or quantitative, MS-based experiments .
Synthesis Analysis
L-Serine is synthesized from central metabolic pathway intermediates . The synthesis of L-Serine involves a multistep biosynthesis catalyzed by phosphoglycerate dehydrogenase (PGDH), phosphoserine aminotransferase (PSAT), and phosphoserine phosphatase (PSP) .Molecular Structure Analysis
The linear formula of L-Serine-13C3 is HO13CH213CH (15NH2)13CO2H . It is a polar, uncharged (at physiological pH), aliphatic amino acid .Chemical Reactions Analysis
L-Serine-13C3 is produced from 3-phosphoglycerate in a multistep biosynthesis . The enzymes involved in this process are phosphoglycerate dehydrogenase (PGDH), phosphoserine aminotransferase (PSAT), and phosphoserine phosphatase (PSP) .Physical And Chemical Properties Analysis
L-Serine is a polar, uncharged (at physiological pH), aliphatic amino acid . It is synthesized from central metabolic pathway intermediates .Scientific Research Applications
Metabolic Pathway Analysis and Microbial Engineering :
- L-Serine is a key intermediate in central metabolism and its labeled form is used to study metabolic pathways in bacteria like Corynebacterium glutamicum (Netzer et al., 2004).
- Understanding the metabolism of L-Serine, including its labeled variants, helps in reprogramming metabolic pathways for improved microbial production of essential compounds (Zhang et al., 2018).
Studying Biosynthetic Pathways and Disease Mechanisms :
- Research on Brucella abortus, a bacterium causing Brucellosis, showed the importance of L-serine biosynthesis for its intracellular proliferation, making L-Serine-13C3 a valuable tool for studying bacterial pathogenesis (Révora et al., 2019).
- L-Serine plays a crucial role in various biological processes, and its defects can lead to severe neurological abnormalities (El-Hattab, 2016).
Biotechnological Applications in Amino Acid Production :
- The engineering of Escherichia coli for high yield production of L-serine demonstrates the potential of metabolic engineering in optimizing amino acid production, where labeled L-serine can be utilized for tracing and efficiency analysis (Mundhada et al., 2016).
- Studies have been conducted on microbial production of L-serine from renewable feedstocks, indicating the growing interest in sustainable and efficient production methods, where isotopically labeled serine can be instrumental for process optimization (Zhang et al., 2018).
Medical and Neurological Research :
- L-Serine's role in the central nervous system and its association with various diseases highlights its importance in medical research. L-Serine-13C3 can be used to trace metabolic pathways in neurological studies (de Koning et al., 2003).
- L-Serine synthesis defects and transport defects have significant implications in neurometabolic disorders, where labeled L-serine can aid in diagnostic and therapeutic research (Tabatabaie et al., 2010).
Pharmaceutical and Nutraceutical Development :
- The potential use of L-serine in pharmaceuticals, especially in the context of neuroprotection and treatment of neurodegenerative diseases, makes L-Serine-13C3 a valuable tool for drug development and efficacy testing (Dunlop & Carney, 2020).
Understanding Transport Mechanisms :
- Research on mutations in SLC1A4, encoding the brain serine transporter, provides insights into the transport mechanisms of L-serine in the brain. L-Serine-13C3 can be used to trace these transport pathways and understand the impact of genetic mutations (Damseh et al., 2015).
Glucose Metabolism and Energy Production Studies :
- L-Serine-13C3 is useful in studying the conversion of glucose into essential amino acids, as seen in Corynebacterium glutamicum. Such studies are crucial for understanding energy production and metabolic pathways in organisms (Yamasaki et al., 2001).
Safety And Hazards
properties
IUPAC Name |
2-amino-3-hydroxy(1,2,3-13C3)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/i1+1,2+1,3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCFGRXMJLQNBG-VMIGTVKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH]([13C](=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.071 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 145705700 |
Citations
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